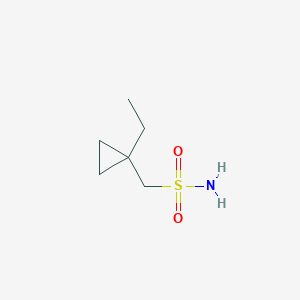![molecular formula C20H20ClNO B13167531 1-[2-(4-tert-butylphenyl)-1H-indol-3-yl]-2-chloroethanone](/img/structure/B13167531.png)
1-[2-(4-tert-butylphenyl)-1H-indol-3-yl]-2-chloroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-tert-butylphenyl)-1H-indol-3-yl]-2-chloroethanone is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a tert-butylphenyl group attached to the indole ring, along with a chloroethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-tert-butylphenyl)-1H-indol-3-yl]-2-chloroethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-1H-indole and 4-tert-butylphenylboronic acid.
Vilsmeier Formylation: The 4-bromo-1H-indole undergoes Vilsmeier formylation to introduce a formyl group at the 3-position, resulting in the formation of 3-formyl-4-bromo-1H-indole.
Boc Protection: The formyl group is then protected using tert-butoxycarbonyl (Boc) to yield the N-Boc derivative.
Reduction: The aldehyde group is reduced to an alcohol using sodium borohydride (NaBH4) in methanol.
Protection of Alcohol: The alcoholic hydroxy group is protected with tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole.
Introduction of Chloroethanone: The protected alcohol undergoes a reaction with chloroacetyl chloride in the presence of a base to introduce the chloroethanone moiety.
Deprotection: The final step involves deprotection of the Boc and TBS groups to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of more efficient catalysts, solvents, and purification techniques.
化学反応の分析
Types of Reactions
1-[2-(4-tert-butylphenyl)-1H-indol-3-yl]-2-chloroethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroethanone moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to the formation of different indole derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ethanone derivatives, while oxidation can produce indole-3-carboxylic acids.
科学的研究の応用
1-[2-(4-tert-butylphenyl)-1H-indol-3-yl]-2-chloroethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
作用機序
The mechanism of action of 1-[2-(4-tert-butylphenyl)-1H-indol-3-yl]-2-chloroethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell growth, thereby exerting its effects on cellular processes .
類似化合物との比較
Similar Compounds
(E)-1,2-Bis(4-tert-butylphenyl)ethene: This compound has a similar tert-butylphenyl group but differs in its overall structure and reactivity.
4-tert-Butylacetophenone: Another compound with a tert-butylphenyl group, used in different chemical reactions and applications.
Uniqueness
1-[2-(4-tert-butylphenyl)-1H-indol-3-yl]-2-chloroethanone is unique due to the presence of both the indole ring and the chloroethanone moiety, which confer distinct chemical and biological properties
特性
分子式 |
C20H20ClNO |
|---|---|
分子量 |
325.8 g/mol |
IUPAC名 |
1-[2-(4-tert-butylphenyl)-1H-indol-3-yl]-2-chloroethanone |
InChI |
InChI=1S/C20H20ClNO/c1-20(2,3)14-10-8-13(9-11-14)19-18(17(23)12-21)15-6-4-5-7-16(15)22-19/h4-11,22H,12H2,1-3H3 |
InChIキー |
KAEPSFZLGDBSMK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)cyclopropane-1-carboxylic acid](/img/structure/B13167457.png)
![1-[1-(Aminomethyl)cyclobutyl]propan-1-one](/img/structure/B13167465.png)
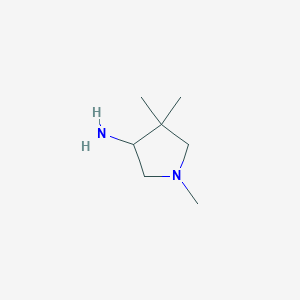
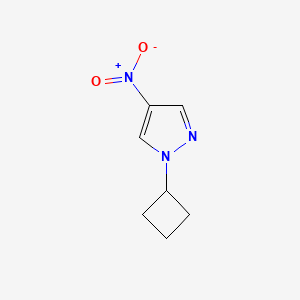
![[9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol](/img/structure/B13167495.png)

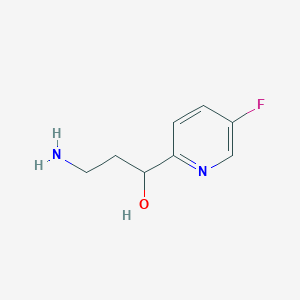


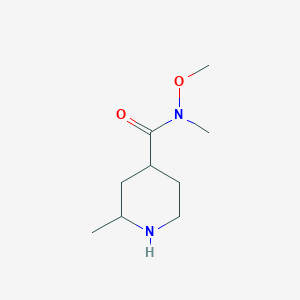
![2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrimidine-5-carbaldehyde](/img/structure/B13167529.png)
![1-[(Benzylamino)methyl]-4-methylcyclohexan-1-ol](/img/structure/B13167533.png)
